molecular formula C16H13NO2 B13926401 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13926401
M. Wt: 251.28 g/mol
InChI Key: NCZHOJQNOGRJBK-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl structure with a dioxolane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction to form the biphenyl structure, followed by the acetalization of an aldehyde with ethylene glycol to introduce the dioxolane ring . The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the dioxolane ring and the nitrile group on the biphenyl structure.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-[3-(1,3-dioxolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C16H13NO2/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10,16H,8-9H2

InChI Key

NCZHOJQNOGRJBK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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